Oblongine

Cardiovascular Pharmacology In Vivo Pharmacology Alkaloid Comparison

Select Oblongine for its unique β‑adrenergic‑independent mechanism. As a quaternary benzylisoquinoline alkaloid, it reduces blood pressure while increasing heart rate in a propranolol‑insensitive manner, acting through purinergic receptors and phospholipase A2/arachidonic acid pathways. This distinct pharmacological fingerprint makes it an indispensable positive control for dissecting novel vascular regulation and atrial inotropy‑chronotropy decoupling. Use it as a certified reference standard for HPLC/LC‑MS analysis of Tiliacora dinklagei or Leontice leontopetalum. Ensure experimental validity—do not substitute with generic alkaloids.

Molecular Formula C19H24NO3+
Molecular Weight 314.4 g/mol
CAS No. 60008-01-7
Cat. No. B106143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOblongine
CAS60008-01-7
Synonymsoblongine
oblongine chloride
oblongine chloride, (+-)-isomer
oblongine chloride, (-)-isome
Molecular FormulaC19H24NO3+
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C
InChIInChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1
InChIKeyPOJZOQWVMMYVBU-INIZCTEOSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Oblongine (CAS 60008-01-7) Chemical Structure, Source, and Baseline Characterization for Research Procurement


Oblongine is a naturally occurring benzylisoquinoline alkaloid first isolated from Berberis oblonga [1]. It is characterized as a quaternary ammonium base with the molecular formula C19H24NO3+ and a molecular weight of 314.40 g/mol [2]. The compound has been identified in several plant species, including Leontice leontopetalum and Tiliacora dinklagei, where it is often found as the major alkaloid component [3]. The iodide salt of oblongine has a reported melting point of 160°C, a specific rotation [α]D of +9° (MeOH), and characteristic UV absorption maxima at 224 nm (shoulder) and 284 nm [1].

Why Benzylisoquinoline Alkaloids Like Oblongine Are Not Interchangeable in Cardiovascular and Smooth Muscle Research


Benzylisoquinoline alkaloids share a common core but exhibit profound functional divergence due to variations in their substitution patterns and stereochemistry. Oblongine, with its unique quaternary ammonium structure and specific hydroxyl/methoxyl arrangement [1], demonstrates a pharmacological profile that cannot be extrapolated from other in-class compounds. Its mechanism involves purinergic receptors and arachidonic acid metabolism, not β-adrenergic receptor stimulation [2]. The distinct dose-response relationship and the unique pattern of inotropic and chronotropic effects in cardiac tissue [2] mean that substituting a generic 'alkaloid' standard would yield misleading results and waste experimental resources. The following evidence quantifies this necessary selectivity.

Quantitative Evidence for Oblongine (60008-01-7) Differentiation in Pharmacological and Physicochemical Assays


Comparative In Vivo Hemodynamic Response: Oblongine's Unique Heart Rate Effect vs. Tetrandrine

In anesthetized guinea pigs, oblongine chloride (0.5-30 mg/kg i.v.) caused a dose-dependent reduction in blood pressure that was accompanied by a distinct *increase* in heart rate. This chronotropic response was not blocked by propranolol at low doses, differentiating it from a direct β-adrenergic mechanism [1]. In contrast, the structurally related bisbenzylisoquinoline alkaloid tetrandrine, at similar hypotensive doses (15 mg/kg i.v. in rats), causes a *decrease* in heart rate [2]. This divergent cardiac effect is a critical differentiator for researchers selecting a hypotensive alkaloid with a specific hemodynamic profile.

Cardiovascular Pharmacology In Vivo Pharmacology Alkaloid Comparison

In Vitro Chronotropy: Oblongine's Selective Inotropic Effect on Isolated Atrium

On isolated, spontaneously beating guinea-pig atrium, oblongine chloride (10⁻⁵ M–3 × 10⁻³ M) produced a concentration-dependent increase in contractile force without affecting the atrial rate. This effect was not blocked by the β-adrenergic antagonist propranolol but was significantly blocked by quinacrine [1]. This contrasts with the typical inotropic action of β-agonists and suggests a unique, non-adrenergic, positive inotropic pathway. This specific profile—increased contractility without tachycardia—is a valuable differentiation from compounds that cause rate-dependent inotropy.

Cardiac Pharmacology In Vitro Assay Ion Channel

Physicochemical and Analytical Identity: Differentiation of Oblongine from Magnoflorine

While both oblongine and magnoflorine are benzylisoquinoline alkaloids co-occurring in some plants, their physicochemical properties are distinct and quantifiable. Oblongine (C19H24NO3+, 314.40 g/mol) has a lower molecular weight than magnoflorine (C20H24NO4+, 342.41 g/mol) [1]. Critically, oblongine's unique 1H NMR spectrum (recorded in Py-d5) provides a definitive fingerprint with distinct signals, including the methoxy singlet at δ 3.64 and aromatic proton doublets at δ 6.55 (H-5) and δ 6.85 (H-6), which differ from those of magnoflorine [2]. These quantitative analytical metrics are essential for unambiguous identification and purity assessment.

Analytical Chemistry Quality Control Natural Product Chemistry

Specific Research Applications for Oblongine (60008-01-7) Based on Its Differentiated Profile


Investigating Non-Adrenergic Hypotensive Mechanisms

Procure oblongine as a positive control or tool compound for studies aimed at characterizing hypotensive agents that do not act through β-adrenergic receptors. Its demonstrated ability to reduce blood pressure in vivo while increasing heart rate, in a propranolol-insensitive manner [1], makes it an ideal reference for dissecting novel pathways of vascular regulation involving purinergic signaling.

Elucidating Positive Inotropic Mechanisms Independent of Tachycardia

Utilize oblongine in isolated cardiac tissue assays to study the cellular mechanisms underlying a positive inotropic effect that is decoupled from a chronotropic response. Its unique action on atrial contractility without affecting rate, and its sensitivity to quinacrine [2], positions it as a specific pharmacological tool for exploring phospholipase A2/arachidonic acid pathways in the heart.

Authenticating Herbal Extracts and Isolating Specific Benzylisoquinoline Alkaloids

Employ oblongine as a certified reference standard for the development and validation of HPLC or LC-MS methods for the analysis of plants known to contain it, such as Tiliacora dinklagei or Leontice leontopetalum [3]. Its distinct molecular weight and NMR fingerprint [4] are critical for ensuring accurate quantification and identity confirmation, distinguishing it from co-occurring alkaloids like magnoflorine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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